ML221

Overview

Description

ML221 is a potent functional antagonist of the apelin receptor (APJ). It inhibits apelin-13-mediated activation of APJ with IC50 values of 0.70 μM in the cAMP assay and 1.75 μM in the β-arrestin assay . This compound is primarily used for research purposes and has shown significant potential in various scientific fields.

Scientific Research Applications

ML221 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the apelin receptor and its role in various biological processes.

Biology: this compound is used to investigate the signaling pathways mediated by the apelin receptor, including its effects on cell proliferation and angiogenesis.

Industry: While its industrial applications are limited, this compound is used in the development of new drugs targeting the apelin receptor

Mechanism of Action

Target of Action

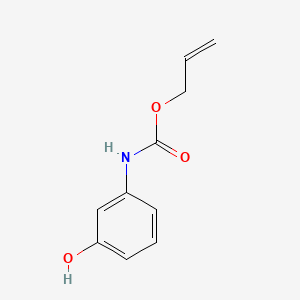

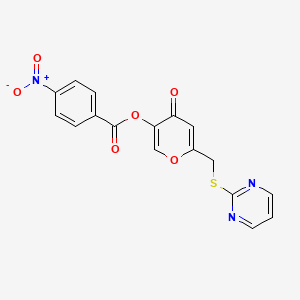

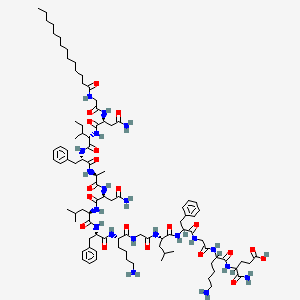

ML221, also known as “ML 221” or “[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate” or “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate”, is a potent functional antagonist of the apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism .

Mode of Action

This compound inhibits the activation of the APJ receptor mediated by apelin-13, a peptide ligand for the APJ receptor . It has IC50 values of 0.70 μM in the cAMP assay and 1.75 μM in the β-arrestin assay, and an EC80 of 10 nM in both assays . This indicates that this compound effectively blocks the interaction between apelin-13 and the APJ receptor, thereby inhibiting the downstream signaling pathways activated by this interaction.

Biochemical Pathways

The apelin/APJ system is involved in various biochemical pathways. For instance, different subtypes of apelin have been found to protect neurons by inhibiting apoptosis through different pathways . .

Pharmacokinetics

It’s worth noting that this compound exhibits no toxicity towards human hepatocytes at concentrations >50 μm , suggesting a favorable safety profile.

Result of Action

The inhibition of the APJ receptor by this compound can lead to various molecular and cellular effects, depending on the physiological context. For example, in the context of neurological diseases, the apelin/APJ system can relieve acute brain injury and has therapeutic effects on chronic neurodegenerative disease models .

Biochemical Analysis

Biochemical Properties

ML221 interacts with the apelin receptor (APJ), a G protein-coupled receptor . It inhibits the activation of the apelin receptor mediated by apelin-13 . The IC50 values of this compound are 0.70 μM and 1.75 μM in a cAMP assay and β-arrestin assay, respectively .

Cellular Effects

This compound has been shown to suppress the proliferation of endothelial cells . In a study on a mouse model of oxygen-induced retinopathy, intraperitoneal administration of this compound inhibited pathological angiogenesis and enhanced the recovery of normal vessels into the ischemic regions in the retina .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the apelin receptor and inhibiting its activation . This inhibition disrupts the downstream signaling pathways associated with the apelin receptor .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in a study on cultured endothelial cells, this compound was shown to suppress cell proliferation in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on a mouse model of chronic constriction injury, a single dose of this compound was shown to alleviate mechanical allodynia and heat hyperalgesia in a dose-dependent manner .

Metabolic Pathways

Given its role as an antagonist of the apelin receptor, it may influence pathways associated with this receptor .

Transport and Distribution

It is known that this compound has moderate cellular permeability .

Subcellular Localization

Given its role as an antagonist of the apelin receptor, it is likely to be localized where this receptor is present in the cell .

Preparation Methods

The synthesis of ML221 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyranone derivatives . Industrial production methods are not publicly disclosed, but they likely involve optimization of these synthetic routes for large-scale production.

Chemical Reactions Analysis

ML221 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule, which can alter its biological activity.

Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Comparison with Similar Compounds

ML221 is unique in its high selectivity for the apelin receptor compared to other similar compounds. It is more than 37-fold selective over the closely related angiotensin II type 1 receptor . Similar compounds include:

CMF019: A potent agonist of the apelin receptor with G protein bias.

ELA-11: A high-affinity apelin receptor agonist.

(2R,3S)-Azelaprag: An apelin receptor agonist used in the treatment of various cardiovascular diseases.

This compound stands out due to its potent antagonistic activity and high selectivity, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name |

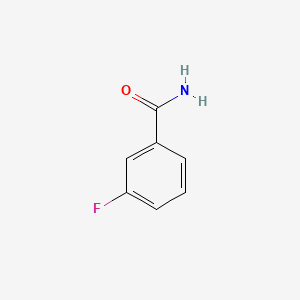

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIRTUMPRQVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

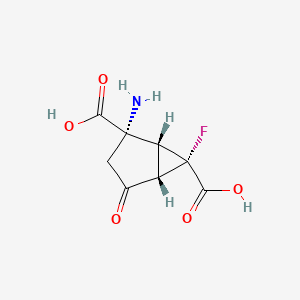

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)